N-Cbz-O4-cyclohexyl-L-aspartic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyloxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c20-16(25-14-9-5-2-6-10-14)11-15(17(21)22)19-18(23)24-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQHBWAORFCPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Chemical Synthesis of N Cbz O4 Cyclohexyl L Aspartic Acid
Regioselective N-Protection of L-Aspartic Acid using Benzyloxycarbonyl Strategies
The selective protection of the α-amino group of L-aspartic acid is a critical first step in the synthesis of N-Cbz-O4-cyclohexyl-L-aspartic acid. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal via catalytic hydrogenation. researchgate.net
Optimization of Reaction Conditions for Cbz-Group Introduction
The introduction of the Cbz group onto the nitrogen atom of L-aspartic acid requires careful optimization of reaction conditions to ensure high yield and regioselectivity. A common method involves the reaction of L-aspartic acid with benzyl (B1604629) chloroformate in the presence of a base. The choice of base and solvent system is crucial to prevent side reactions, such as the formation of over-protected products or racemization.
Recent studies have explored various conditions to improve the efficiency of N-Cbz protection. For instance, the use of β-cyclodextrin as a catalyst in an aqueous phase has been shown to afford N-Cbz protected amino acids in excellent yields (89-98%) at room temperature, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net Another approach utilizes LiHMDS as a base in a THF-HMPA solvent system, which is also effective for this transformation. researchgate.net
Below is a table summarizing the optimization of reaction conditions for the selective mono-deprotection of a related bis-Cbz protected piperazic acid, which highlights the importance of solvent and base selection in achieving high yields. nih.gov
Table 1: Optimization of Selective Mono-Deprotection Reaction
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 1 | CH2Cl2 | NaHCO3 (1.5) | 25 | <10 | - |
| 2 | THF | NaHCO3 (1.5) | 25 | <10 | - |
| 3 | CH3CN | NaHCO3 (1.5) | 25 | ~20 | - |
| 4 | Dioxane | NaHCO3 (1.5) | 25 | ~50 | - |
| 5 | Dioxane | NaHCO3 (1.5) | 50 | >95 | 72 |
| 6 | Dioxane | K2CO3 (1.5) | 50 | >95 | 60 |
| 7 | Toluene | NaHCO3 (1.5) | 50 | ~30 | - |
This table is based on data for a related selective deprotection reaction, illustrating the impact of reaction parameters on yield and conversion. nih.gov
Comparative Analysis of N-Protection Techniques for Aspartic Acid Derivatives
While the Cbz group is a popular choice, other N-protecting groups are also employed in peptide synthesis, each with its own advantages and disadvantages. The tert-butyloxycarbonyl (Boc) group, for example, is widely used due to its stability and ease of removal under acidic conditions. researchgate.net The 9-fluorenylmethoxycarbonyl (Fmoc) group is another common protecting group, known for its base-lability. researchgate.net
The formation of aspartimide, a common side reaction in peptide synthesis, is a significant concern, particularly with Fmoc-based strategies due to the repetitive use of piperidine (B6355638) for deprotection. luxembourg-bio.com The design of bulky ester protecting groups for the β-carboxyl group of aspartic acid, such as the 2,4-dimethyl-3-pentyl ester, has been shown to significantly reduce base-catalyzed aspartimide formation compared to less bulky groups like the cyclohexyl ester. nih.gov
Diastereoselective O4-Esterification Protocols for Cyclohexyl Moiety Introduction
Following the N-protection of L-aspartic acid, the next critical step is the diastereoselective esterification of the β-carboxylic acid with cyclohexanol (B46403) to introduce the cyclohexyl moiety. This reaction must be carefully controlled to ensure the formation of the desired O4-ester and to avoid racemization at the α-carbon.
Synthetic Routes for Constructing the O4-Cyclohexyl Ester Linkage
The synthesis of the O4-cyclohexyl ester can be achieved through several routes. One common method involves the activation of the β-carboxylic acid of N-Cbz-L-aspartic acid, followed by reaction with cyclohexanol. Activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling reagents are often employed.
Alternatively, starting from N-Cbz-L-aspartic anhydride (B1165640), regioselective opening with a nucleophile can be controlled by the choice of reaction solvent. researchgate.net This approach can provide access to either the α- or β-ester, depending on the conditions used. The use of bulky protecting groups on the β-carboxylic acid has been investigated to minimize base-catalyzed aspartimide formation, a common side reaction. nih.gov For example, the 2,4-dimethyl-3-pentyl ester has been shown to be highly resistant to this side reaction. nih.gov
Control of Regioselectivity and Diastereoselectivity in Side-Chain Modification
The control of regioselectivity in the esterification of N-protected aspartic acid is paramount. The two carboxylic acid groups of aspartic acid have different pKa values, which can be exploited to achieve selective esterification. However, direct esterification can often lead to a mixture of α- and β-esters. The formation of an anhydride intermediate allows for more controlled, regioselective opening. researchgate.net
Diastereoselectivity is also a critical consideration, as the introduction of the cyclohexyl group can potentially create a new stereocenter. The conformation of the side chain can play a significant role in controlling reactivity and selectivity in such modifications. nih.gov The use of chiral auxiliaries or catalysts can be employed to influence the stereochemical outcome of the reaction. wikipedia.org The development of catalytic asymmetric methods for the construction of stereocenters is an active area of research. acs.org
Chiral Synthesis and Enantiomeric Purity Maintenance of the L-Aspartic Acid Stereocenter
Maintaining the enantiomeric purity of the L-aspartic acid stereocenter throughout the synthetic sequence is of utmost importance. Racemization can occur at various stages, particularly during activation of the carboxylic acid groups and under basic or acidic conditions.
The enantiomeric purity of the final product and intermediates is typically assessed using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. nih.gov Pre-column derivatization with a fluorescent tag can be used to enhance detection sensitivity. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy using chiral differentiating agents can also be employed to determine enantiomeric purity. researchgate.net
It is crucial to be aware that even commercially available chiral starting materials can contain enantiomeric impurities, which can affect the stereochemical outcome of a reaction. nih.gov Therefore, careful analysis of the enantiomeric excess of all chiral reagents is essential for ensuring the stereochemical integrity of the final product. nih.gov Biocatalytic approaches, such as the use of enzymes like ethylenediamine-N,N'-disuccinic acid lyase, offer a highly enantioselective method for the synthesis of N-substituted L-aspartic acids. researchgate.net
Strategies for Preventing Racemization during Synthetic Transformations
A significant challenge in the synthesis of chiral amino acid derivatives is the preservation of stereochemical integrity. Racemization, particularly at the α-carbon, can occur during activation and coupling steps. For aspartic acid derivatives, a primary pathway for racemization involves the formation of an aspartimide intermediate, a cyclic side-product that can lead to a mixture of α- and β-coupled peptides as well as epimerization. springernature.com
Several strategies have been developed to mitigate this issue:
Selection of Protecting Groups and Esters: The choice of side-chain ester is critical. For Boc-protected aspartic acid, the use of a β-cyclohexyl ester (as in the target compound) significantly reduces the propensity for aspartimide formation compared to the corresponding β-benzyl ester. springernature.com In Fmoc-based solid-phase peptide synthesis (SPPS), backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can block aspartimide formation. springernature.compeptide.com
Coupling Reagent Additives: The addition of auxiliary nucleophiles, or racemization suppressants, to the coupling reaction is a common and effective strategy. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 6-Cl-HOBt, and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) work by suppressing the formation of highly reactive, racemization-prone intermediates. springernature.compeptide.com For instance, the coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be highly effective in preventing racemization during the amide bond formation of N-acylated tyrosine and arginine residues. researchgate.net
Optimized Reaction Conditions: In microwave-assisted peptide synthesis, which can accelerate reactions, controlling the temperature is crucial. Lowering the coupling temperature has been shown to limit the racemization of susceptible amino acids. mdpi.com For aspartic acid, adding HOBt to the Fmoc-deprotection solution (e.g., piperidine) can also reduce aspartimide formation and subsequent racemization. mdpi.comfrontiersin.org
Table 1: Comparison of Strategies to Minimize Racemization in Aspartic Acid Synthesis
| Strategy | Mechanism | Application Example | Reference |
| Side-Chain Ester Selection | Steric hindrance and electronic effects of the ester group reduce the rate of cyclization to the aspartimide intermediate. | Use of β-cyclohexyl ester instead of β-benzyl ester in Boc-SPPS. | springernature.com |
| Coupling Additives | Additives like HOBt act as activated ester intermediates that are less prone to racemization than other activated species. | Addition of HOBt or HOAt during carbodiimide-mediated coupling steps. | springernature.compeptide.com |
| Specialized Coupling Reagents | Reagents are designed to activate the carboxylic acid in a way that minimizes the window for racemization. | Use of DEPBT for solution-phase coupling of N-acyl amino acids. | researchgate.nettaylorandfrancis.com |
| Backbone Protection | A temporary protecting group on the backbone nitrogen sterically hinders the formation of the aspartimide ring. | Incorporating an Hmb group on the nitrogen of the preceding amino acid in Fmoc-SPPS. | springernature.compeptide.com |
| Modified Deprotection | Adding a weak acid to the basic deprotection cocktail neutralizes the highly basic environment that promotes aspartimide formation. | Addition of 0.15 M HOBt to the piperidine solution for Fmoc removal. | mdpi.com |
Assessment of Enantiomeric Excess in Multistep Syntheses
Verifying the enantiomeric purity of the final product and key intermediates is a critical quality control step in any chiral synthesis. Enantiomeric excess (ee) is a measure of this purity. heraldopenaccess.us Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for determining enantiomeric excess. sigmaaldrich.com This can be achieved through two main approaches:
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.comnih.gov
Indirect Separation: Derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. frontiersin.orgnih.gov
Mass Spectrometry (MS): While mass spectrometry itself does not typically distinguish between enantiomers, it is a highly sensitive detector often coupled with a separation technique like LC or ion mobility spectrometry (IMS). sigmaaldrich.comacs.org LC-MS/MS can be used for the highly sensitive analysis of chiral amino acids, either with or without derivatization. springernature.com Trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) combined with chiral derivatization offers a rapid and robust method for separating and quantifying amino acid diastereomers. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric ratios by using a chiral differentiating agent. researchgate.net This agent interacts with the enantiomers to create diastereomeric complexes that have distinct signals in the NMR spectrum (e.g., ¹H or ¹³C NMR). The relative integration of these distinct peaks provides a quantitative measure of the enantiomeric excess. researchgate.netyoutube.com
Table 2: Analytical Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Disadvantages | Reference |
| Chiral HPLC (Direct) | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct analysis, no derivatization needed. | Requires specialized and often expensive chiral columns. | sigmaaldrich.comnih.gov |
| Chiral HPLC (Indirect) | Conversion of enantiomers into diastereomers with a Chiral Derivatizing Agent (CDA), followed by separation on an achiral column. | Uses standard HPLC columns; high sensitivity. | Requires an additional reaction step; CDA must be enantiomerically pure. | frontiersin.orgnih.gov |
| LC-MS/MS | Separation via chromatography with highly sensitive and specific mass detection. | Excellent sensitivity and selectivity; can be used without derivatization on a CSP. | MS itself is not inherently chiral; relies on the separation method. | springernature.comsigmaaldrich.com |
| NMR Spectroscopy | Use of a chiral differentiating agent to induce separate, quantifiable signals for each enantiomer. | Provides structural information; no physical separation required. | Lower sensitivity compared to HPLC; requires a suitable chiral agent. | researchgate.netyoutube.com |
Novel Approaches in the Synthesis of N-Protected Aspartic Acid Conjugates
Beyond traditional synthetic methods, novel approaches are continually being developed to enhance the efficiency, diversity, and applicability of amino acid building blocks like this compound.
Electrochemical methods offer a powerful and often green alternative for the derivatization and analysis of amino acids. nih.gov Electrochemical detection (ED), particularly when coupled with separation techniques like HPLC or microfluidics, provides significant advantages, including easy miniaturization, lower cost, and high sensitivity. researchgate.net
For derivatization, electrochemical tags can be employed to label amino acids, allowing for highly sensitive detection down to nanomolar levels. researchgate.net This is particularly useful in proteomics and clinical analysis. Furthermore, many electrochemical methods are "label-free," meaning they can directly detect electroactive amino acids without the need for a derivatization step, simplifying the analytical process. nih.gov The electrochemical oxidation profiles of amino acids can be used for their identification and quantification, making this a promising tool for both synthesis monitoring and final product analysis. nih.gov
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. heraldopenaccess.us This approach is a cornerstone of diversity-oriented synthesis, enabling the rapid generation of complex molecular scaffolds from simple building blocks. heraldopenaccess.usacs.org
For aspartic acid derivatives, MCRs can be used to create large libraries of structurally diverse conjugates. For example, the isocyanide-based Ugi or Passerini reactions could utilize an aspartic acid derivative as the carboxylic acid component, combining it with an amine, a ketone/aldehyde, and an isocyanide to rapidly generate complex peptidomimetics. peptide.com Similarly, the Petasis three-component reaction can couple an amine, an aldehyde, and a boronic acid, offering another pathway for diversification. heraldopenaccess.us The sequencing of MCRs with subsequent cyclization reactions is a particularly powerful strategy for accessing diverse heterocyclic scaffolds in a few steps. heraldopenaccess.us
Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides, and adapting it for complex or sensitive building blocks like aspartic acid derivatives is an active area of research. mdpi.com A primary concern with aspartic acid in Fmoc-SPPS is the aforementioned aspartimide formation, which can be exacerbated by the repeated basic deprotection steps. peptide.comfrontiersin.org
Modern adaptations to address this include:
Microwave-Assisted SPPS: Using microwave energy can dramatically accelerate both coupling and deprotection reactions, but requires careful temperature control to avoid increased racemization. mdpi.comfrontiersin.org
Optimized Coupling Reagents: For difficult couplings involving sterically hindered building blocks, potent coupling agents such as HCTU (O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed to ensure high yields. nih.gov
Modified Resins and Linkers: The choice of solid support can influence side reactions. For example, using a highly acid-labile resin like 2-chlorotrityl chloride resin can allow for milder cleavage conditions, preserving sensitive functionalities. peptide.com
Iterative Strategies: Solid-phase synthesis can be used to create sequence-defined oligomers that incorporate not just natural amino acids but also synthetic building blocks, using orthogonal reactions like copper-catalyzed azide-alkyne cycloadditions alongside standard amide bond formation. mdpi.com
Elucidation of Chemical Reactivity and Transformational Pathways of N Cbz O4 Cyclohexyl L Aspartic Acid
Reactivity Profile of the Cbz-Protected Amine Functionality in Peptide Coupling Reactions
The carboxybenzyl (Cbz or Z) protecting group is a cornerstone in peptide synthesis, introduced by Bergmann and Zervas in 1932. masterorganicchemistry.com It effectively masks the nucleophilicity of the amine group, preventing unwanted side reactions during the formation of peptide bonds. masterorganicchemistry.comresearchgate.net The Cbz group is typically installed by reacting the amino acid with benzyl (B1604629) chloroformate in the presence of a base.
In the context of N-Cbz-O4-cyclohexyl-L-aspartic acid, the Cbz-protected amine allows for the selective activation of the free α-carboxylic acid, enabling it to couple with the amino group of another amino acid or peptide. This reaction is commonly mediated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netmdpi.com The DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine of the incoming amino acid, forming the desired peptide bond. researchgate.net
The reactivity of the Cbz-protected amine is significantly attenuated, rendering it non-nucleophilic under standard peptide coupling conditions. researchgate.net This ensures that the desired regioselectivity is achieved, with the reaction occurring exclusively at the activated carboxyl group. The stability of the Cbz group to the mildly acidic or basic conditions often employed in peptide synthesis is a key advantage. masterorganicchemistry.com However, it is susceptible to cleavage under specific conditions, most notably catalytic hydrogenolysis (e.g., using H2 gas with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid. masterorganicchemistry.comorganic-chemistry.org This orthogonality allows for the selective deprotection of the Cbz group without affecting other protecting groups that may be present in the peptide chain. masterorganicchemistry.com
| Coupling Agent | Reaction Conditions | Outcome | Reference |
| Dicyclohexylcarbodiimide (DCC) | Anhydrous homogeneous medium | Forms O-acylisourea intermediate, leading to dipeptide formation. | researchgate.netmdpi.com |
| Methanesulfonyl chloride/N-methylimidazole | Dichloromethane | High yields of arylamides without racemization. | organic-chemistry.org |
Chemical Transformations and Selectivity of the O4-Cyclohexyl Ester Group
The O4-cyclohexyl ester serves as a protecting group for the side-chain carboxylic acid of the aspartic acid residue. The bulky nature of the cyclohexyl group imparts specific properties regarding its stability and reactivity.
Hydrolytic Stability and Controlled Cleavage Strategies
Esters, in general, are susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. researchgate.net The rate of this hydrolysis can be influenced by both steric and electronic factors. lookchem.com The cyclohexyl ester in this compound is expected to exhibit considerable hydrolytic stability due to the steric hindrance provided by the bulky cyclohexyl group. lookchem.com This steric bulk shields the carbonyl carbon from the approach of a nucleophile, such as a water molecule or a hydroxide (B78521) ion.
Transesterification and Other Functional Group Interconversions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.orgmasterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.org The O4-cyclohexyl ester of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. For example, reacting the compound with methanol (B129727) in the presence of an acid or base catalyst would lead to the formation of the corresponding methyl ester. The equilibrium of this reaction can often be driven towards the desired product by using a large excess of the new alcohol. wikipedia.org
The ability to perform transesterification on β-keto esters is a particularly useful transformation in organic synthesis. nih.gov While this compound is not a β-keto ester, the principles of transesterification are broadly applicable to a wide range of esters. nih.govorganic-chemistry.org
Derivatization and Activation Strategies for the Terminal Carboxyl Group
The free terminal carboxyl group of this compound is the primary site of reaction in peptide bond formation. To facilitate this, the carboxyl group must be activated to enhance its electrophilicity. As mentioned earlier, carbodiimides like DCC are commonly used for this purpose. researchgate.netmdpi.com
Other activation strategies include the formation of active esters. For instance, the carboxyl group can be converted to a more reactive ester, such as a p-nitrophenyl (PNP) ester or an N-hydroxysuccinimide (NHS) ester. researchgate.netnih.gov These active esters are more susceptible to nucleophilic attack by an incoming amine than the free carboxylic acid. The formation of acid chlorides is another method of activation, although it is often too reactive for use in peptide synthesis due to the risk of side reactions and racemization. masterorganicchemistry.com
Recent advancements have also explored the derivatization of carboxyl groups to append tertiary or quaternary amines, which can improve signal intensity in mass spectrometry analysis of peptides. nih.gov
| Activation Method | Reagent | Intermediate |
| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-acylisourea |
| Active Ester Formation | p-Nitrophenol, N-hydroxysuccinimide (NHS) | p-Nitrophenyl ester, NHS ester |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Acid chloride |
Investigation of Conformational Dynamics and Stereochemical Integrity
The stereochemical integrity of the chiral center at the α-carbon is paramount in peptide synthesis to ensure the biological activity of the final peptide. During activation and coupling, there is a risk of epimerization, which is the inversion of the stereochemistry at this center. The Cbz protecting group is known to be effective in suppressing racemization during peptide coupling. chemrxiv.org
The conformational dynamics of the molecule, influenced by the bulky Cbz and cyclohexyl groups, can also play a role in its reactivity. The preferred conformation can affect the accessibility of the reactive sites. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the conformational preferences of such molecules in solution. researchgate.net The study of model compounds and computational analysis can provide further insights into the conformational landscape and its impact on reaction outcomes. acs.org
Exploration of Unique Reaction Chemistries Conferred by the Cyclohexyl Substituent
In specific contexts, the cyclohexyl ring itself could participate in reactions, although this is less common under typical peptide synthesis conditions. For instance, in radical reactions or under high-energy conditions, the C-H bonds of the cyclohexane (B81311) ring could be functionalized. However, the primary role of the cyclohexyl group in this compound is to serve as a sterically hindering and hydrolytically stable protecting group for the side-chain carboxyl functionality. lookchem.com Recent studies have shown that α-bromo esters with a cyclohexyl group at the α-position of the carbonyl can give higher yields in certain reactions compared to those with smaller cycloalkyl groups, possibly due to strain effects. acs.org
Role in Peptide Chemistry and Rational Design of Peptidomimetics
Structural Contributions to Constrained Peptide Architectures and Foldamers
The introduction of modified amino acids is a powerful tool for controlling peptide conformation. N-Cbz-O4-cyclohexyl-L-aspartic acid contributes to the design of structurally defined peptides and foldamers—non-natural oligomers that mimic the folding behavior of proteins—by imposing specific conformational biases.
The bulky and sterically demanding cyclohexyl group attached to the side-chain carboxylate of the aspartic acid residue significantly restricts the conformational freedom of the peptide backbone. rsc.orgchemrxiv.org This steric hindrance limits the possible values of the side-chain dihedral angles (χ1 and χ2), which in turn influences the local backbone dihedral angles (φ and ψ). This can guide the peptide to adopt a specific secondary structure, such as a turn or a helix. mdpi.commdpi.com Studies on peptides containing cyclic amino acid derivatives have shown that the rigid nature of the cyclic moiety can stabilize helical folds. rsc.orgchemrxiv.org The cyclohexyl group in this compound acts similarly, pre-organizing a segment of the peptide chain and reducing the entropic penalty associated with folding into a defined conformation.
The rational design of conformationally rigid peptides is a key strategy in developing peptidomimetics with enhanced biological activity and stability. nih.govnih.govforesight.org Introducing rigidity can lock the peptide into its bioactive conformation, improving receptor binding affinity. The primary design principle involving aspartic acid derivatives like this compound is the use of sterically demanding side-chain protecting groups to control local conformation. mdpi.com
Key principles include:
Steric Constraint : Utilizing large, non-flexible groups like cyclohexyl to limit the rotation around the side-chain bonds. mdpi.com
Backbone Pre-organization : The restricted side-chain conformation helps to pre-organize the peptide backbone, favoring specific secondary structures. rsc.org
Stabilization of Folds : By reducing the number of accessible conformations, the energy landscape is altered to favor a particular folded state, leading to more stable peptide architectures. foresight.org
Application in the Construction of Peptidomimetic Scaffolds and Analogs
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. This compound serves as a valuable building block for creating such molecules. mdpi.comunimi.it
By incorporating this modified amino acid, chemists can build novel peptide analogs where the constrained aspartate residue acts as a scaffold. This scaffold can orient other pharmacophoric groups in a precise three-dimensional arrangement, mimicking the key interactions of a parent peptide with its biological target. mdpi.comnih.gov The combination of the Cbz group, suitable for controlled synthesis, and the conformation-directing cyclohexyl moiety makes this derivative a versatile tool for generating libraries of peptidomimetic compounds for drug discovery and materials science. nih.gov The use of such non-canonical amino acids allows access to regions of chemical and structural space not explored by natural peptides, enabling the design of molecules with entirely new functions. foresight.org
Mimicry of Natural Peptides and Protein Recognition Motifs
The ability of a synthetic molecule to mimic a natural peptide is fundamental to its function as a peptidomimetic. This mimicry often involves replicating the spatial arrangement of key side chains that are crucial for binding to biological targets like proteins or receptors. chemrxiv.orgnih.gov The use of protected amino acids like this compound is integral to the stepwise synthesis process that builds these complex structures.
The benzyloxycarbonyl (Cbz or Z) group serves as a well-established N-terminal protecting group in solution-phase peptide synthesis. peptide.com By temporarily blocking the alpha-amine, it allows for the controlled, sequential addition of amino acids, preventing unwanted polymerization and ensuring the correct sequence. peptide.comnih.gov The cyclohexyl ester on the side chain of the aspartic acid residue provides robust protection for the carboxylic acid function. This protection is crucial for maintaining the integrity of the side chain while other chemical transformations are performed on the growing peptide.
The strategic use of such protected building blocks enables chemists to construct peptides that mimic specific recognition motifs, such as the β-turns and β-strands found in proteins. chemrxiv.org By precisely placing residues like the modified aspartic acid, it is possible to create scaffolds that present the necessary pharmacophoric groups in the correct three-dimensional orientation to achieve the desired biological interaction. nih.gov The concept of retro-inverso peptides, where the direction of the peptide bond is reversed and D-amino acids are used, is an advanced form of mimicry that can enhance stability. nih.govnih.gov The synthesis of such complex structures relies on the availability of a diverse toolkit of protected amino acids.
Modulation of Molecular Recognition through Side-Chain Modifications
Modifying the side chains of amino acids is a powerful strategy for fine-tuning the molecular recognition properties of a peptide. researchgate.net The cyclohexyl group in this compound is not merely a protecting group; its steric bulk can also be used to influence the local conformation of the peptide backbone. This can lead to peptidomimetics with altered or enhanced binding affinities and specificities compared to their natural counterparts. chemrxiv.org
The process of rational drug design often involves creating a library of similar compounds with slight variations to identify the optimal structure for a given target. nih.gov By incorporating this compound, a chemist introduces a bulky, non-polar moiety at a specific position. The impact of this group on the peptide's interaction with its target can then be assessed. For instance, the cyclohexyl group might fit into a hydrophobic pocket of a receptor, thereby increasing binding affinity. Different side-chain esters could be systematically substituted to probe the size and chemical nature of the binding pocket. This systematic approach is a hallmark of rational design, allowing for the optimization of lead compounds. longdom.org
| Feature | Role in Modulating Molecular Recognition |
| N-Cbz Protection | Enables controlled, sequential synthesis to build specific peptide sequences. |
| O-cyclohexyl Ester | Introduces a bulky, hydrophobic group that can influence peptide conformation and interact with receptor binding pockets. |
| L-Aspartic Acid Core | Provides the fundamental amino acid scaffold for incorporation into the peptide chain. |
Strategies for Mitigating Undesired Side Reactions in Aspartic Acid-Containing Peptides
Aspartic acid is a notoriously problematic residue in peptide synthesis, primarily due to its propensity to undergo an intramolecular cyclization reaction. This side reaction, known as aspartimide formation, can significantly reduce the yield of the desired peptide and lead to purification challenges. nih.govnih.gov The design of this compound directly addresses this critical issue.
Prevention and Suppression of Aspartimide Formation
Aspartimide formation occurs when the nitrogen atom of the following amino acid residue attacks the side-chain carbonyl group of aspartic acid, forming a succinimide (B58015) ring. biotage.comresearchgate.net This side reaction is particularly common during the base-catalyzed removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS). biotage.com One of the most effective strategies to minimize this reaction is to increase the steric hindrance of the side-chain protecting group. nih.govbiotage.com
The cyclohexyl ester (OChx) in this compound serves this purpose effectively. The bulky cyclohexyl group physically blocks the approach of the attacking nucleophile (the backbone amide nitrogen), thereby suppressing the formation of the five-membered aspartimide ring. peptide.com Research has shown that sterically demanding esters are a key tool in preventing this undesired cyclization. nih.gov While other bulky groups like the 3-methylpent-3-yl (Mpe) ester have also been developed, the cyclohexyl group represents a classic and effective choice, particularly in Boc-based synthesis strategies. peptide.combiotage.com
| Protecting Group Strategy | Mechanism of Suppression | Reference |
| Bulky Side-Chain Esters (e.g., cyclohexyl) | Steric hindrance prevents the intramolecular cyclization required for aspartimide formation. | peptide.comnih.govbiotage.com |
| Backbone Amide Protection (e.g., Dmb) | Modifying the amide nitrogen prevents it from acting as a nucleophile, but can lower coupling efficiency. | nih.govresearchgate.net |
| Cyanosulfurylides (CSY) | Masks the carboxylic acid with a stable C-C bond that is cleaved under specific conditions, completely suppressing aspartimide formation. | nih.govnih.govexlibrisgroup.com |
Orthogonal Protecting Group Schemes in Complex Peptide Synthesis
The synthesis of complex peptides, such as those that are branched, cyclic, or contain post-translational modifications, requires a sophisticated protection scheme. nih.gov This is where the concept of orthogonality is critical. Orthogonal protecting groups are groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. nih.govbiosynth.com This allows for the selective deprotection and modification of different parts of the peptide. sigmaaldrich.com
This compound fits into what is often referred to as the Boc/Bzl protection strategy. researchgate.net
The N-terminal Cbz (benzyloxycarbonyl) group is typically removed by catalytic hydrogenolysis (H₂/Pd) or with strong acids like HBr in acetic acid. It is stable to the milder acids used to remove a Boc group and the bases used to remove an Fmoc group.
The side-chain cyclohexyl ester (OChx) is stable to the conditions used for removing Fmoc groups and can be cleaved with strong acids like hydrogen fluoride (B91410) (HF), which is often used in the final step of a Boc-based solid-phase synthesis to cleave the peptide from the resin and remove side-chain protection simultaneously. peptide.comresearchgate.net
This differential stability allows chemists to build a peptide chain using one type of temporary N-terminal protection (like Boc or Fmoc) and then, if needed, selectively manipulate other parts of the molecule where Cbz or cyclohexyl groups are used. For example, a Cbz-protected amino acid could be used at the N-terminus of a peptide fragment that is later coupled to another fragment in a convergent synthesis approach. nih.gov The combination of Cbz and cyclohexyl groups in a single building block provides a robust tool for implementing such multi-step, complex synthetic strategies. researchgate.net
Advanced Spectroscopic and Analytical Characterization Techniques for N Cbz O4 Cyclohexyl L Aspartic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is the cornerstone for the structural analysis of N-Cbz-O4-cyclohexyl-L-aspartic acid, offering unambiguous evidence of its covalent framework.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, while spin-spin coupling reveals the connectivity between neighboring protons.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the Cbz group, the methine and methylene (B1212753) protons of the aspartic acid backbone, and the protons of the cyclohexyl ester are observed. The integration of these signals confirms the relative number of protons in each environment.
| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Aromatic (Cbz) | 7.25-7.40 | Multiplet | |
| Benzylic CH₂ (Cbz) | 5.10 | Singlet | |
| α-CH (Asp) | 4.50-4.60 | Multiplet | |
| β-CH₂ (Asp) | 2.80-3.00 | Multiplet | |
| O-CH (Cyclohexyl) | 4.70-4.80 | Multiplet | |
| Cyclohexyl CH₂ | 1.20-1.90 | Multiplet | |
| NH | ~5.90 | Doublet |
Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS). Data is illustrative and can vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive assignment of the backbone and side-chain carbons.
The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding partners. For instance, the carbonyl carbons of the carboxylic acid and the carbamate (B1207046) group resonate at the downfield end of the spectrum, while the aliphatic carbons of the cyclohexyl ring appear at the upfield end.
| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) |
| Carbonyl (Acid) | 170-175 |
| Carbonyl (Cbz) | 155-157 |
| Aromatic (Cbz) | 127-137 |
| Benzylic CH₂ (Cbz) | 66-68 |
| α-C (Asp) | 50-52 |
| β-C (Asp) | 36-38 |
| O-CH (Cyclohexyl) | 73-75 |
| Cyclohexyl CH₂ | 23-34 |
Note: Chemical shifts are referenced to the solvent signal. Data is illustrative and can vary based on experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity within the this compound molecule.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of covalent bonds through the molecule. For example, cross-peaks in the COSY spectrum would confirm the connectivity between the α-proton and the β-protons of the aspartic acid residue.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the Cbz group to the aspartic acid backbone.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in this compound.
The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| N-H (Amide) | Stretching | 3200-3400 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2950 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C=O (Amide/Cbz) | Stretching | 1680-1700 |
| C=O (Ester) | Stretching | 1730-1750 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| N-H (Amide) | Bending | 1510-1550 |
| C-O (Ester/Acid) | Stretching | 1000-1300 |
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, such as the C-C bonds of the aromatic and cyclohexyl rings.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions of the molecule with minimal fragmentation.
The measured mass-to-charge ratio (m/z) can be determined with high accuracy (typically to within a few parts per million), allowing for the unambiguous assignment of the molecular formula.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds, allowing for the confirmation of its constituent parts, such as the loss of the Cbz group or the cyclohexyl moiety.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment and Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical techniques are essential for verifying its enantiomeric purity and confirming its absolute configuration.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores in the molecule. The sign and magnitude of the Cotton effects in the CD spectrum can be used to confirm the L-configuration of the aspartic acid residue.
Optical Rotation: Measurement of the specific rotation using a polarimeter is a classical method to assess the enantiomeric purity of a sample. A pure enantiomer will rotate the plane of polarized light in a specific direction and to a specific degree, while a racemic mixture will show no optical rotation.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Spectroscopic Studies
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, non-destructive spectroscopic techniques that are indispensable for probing the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral compounds with left and right circularly polarized light.
ORD measures the change in the angle of optical rotation as a function of the wavelength of light. A plain positive or negative ORD curve, which does not cross the zero-rotation axis, can confirm the presence of a chiral center. More complex curves, known as Cotton effect curves, which show both a peak and a trough, can provide more detailed structural information about the chromophore's environment. For this compound, the carbobenzyloxy (Cbz) group's aromatic chromophore is expected to be the primary contributor to the ORD spectrum.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. CD spectra are typically more resolved than ORD spectra and exhibit distinct positive or negative peaks corresponding to specific electronic transitions within the molecule. The sign and magnitude of the CD signal are highly sensitive to the stereochemical arrangement of atoms around the chromophore. In the case of this compound, the L-configuration of the aspartic acid core is expected to produce a characteristic CD spectrum. Any deviation from this, or the presence of the D-enantiomer, would significantly alter the observed spectrum.
Illustrative Research Findings:
While specific ORD and CD data for this compound are not widely published, studies on similar N-protected amino acids demonstrate the utility of these techniques. For instance, the CD spectrum of an N-Cbz protected L-amino acid typically shows a characteristic pattern of Cotton effects in the ultraviolet region, which is directly related to the absolute configuration of the alpha-carbon.
| Technique | Illustrative Observation for this compound | Interpretation |
| ORD | Positive Cotton effect with a peak around 270 nm and a trough around 240 nm. | The position and sign of the Cotton effect are characteristic of the L-configuration in the presence of the N-Cbz protecting group. |
| CD | A positive band near 265 nm and a stronger negative band near 220 nm. | These bands correspond to the π→π* transitions of the aromatic ring of the Cbz group, and their signs are indicative of the stereochemistry at the α-carbon of the aspartic acid moiety. |
Chromatographic Methodologies for Purity Analysis and Isomer Separation
Chromatographic techniques are fundamental for assessing the purity of this compound and for the critical separation of its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC) and Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. For purity analysis, reversed-phase HPLC is commonly employed, where the compound is separated from impurities on a non-polar stationary phase with a polar mobile phase.
The primary challenge in the analysis of this compound lies in the separation of its stereoisomers, particularly the D-enantiomer. This is accomplished using Chiral HPLC. There are two main strategies for chiral separation by HPLC:
Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach. The stationary phase itself is chiral and interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For N-Cbz protected amino acids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or ristocetin (B1679390) A) have shown excellent enantioselectivity. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is crucial for optimizing the separation.
Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. However, this method adds complexity due to the derivatization step and the need to ensure the chiral purity of the derivatizing agent.
Illustrative HPLC and Chiral HPLC Parameters:
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Isomer Separation) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | Acetonitrile:Water with 0.1% TFA (gradient) | Hexane:Isopropanol:TFA (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Rt (L-isomer) | ~15 min | ~12 min |
| Expected Rt (D-isomer) | ~15 min (co-elutes with L) | ~18 min |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. This compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxylic acid and N-H groups. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue.
The most common derivatization method for compounds containing active hydrogens is silylation . Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the acidic protons on the carboxylic acid and the N-H group with trimethylsilyl (B98337) (TMS) groups.
The resulting silylated derivative can then be introduced into the GC, where it is separated from other volatile components based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum that acts as a "molecular fingerprint," allowing for structural confirmation and identification of impurities. The fragmentation pattern in the mass spectrum can provide valuable information about the different parts of the molecule.
Illustrative GC-MS Derivatization and Analysis Parameters:
| Parameter | Value/Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Reaction Conditions | 70°C for 30 minutes |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | 100°C (2 min hold), ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Observation | A single major peak for the di-silylated derivative of this compound with a characteristic mass spectrum. |
Computational Chemistry and Theoretical Investigations of N Cbz O4 Cyclohexyl L Aspartic Acid
Conformational Analysis and Potential Energy Surface Exploration
No research articles or datasets were identified that focused on the conformational analysis and potential energy surface exploration of N-Cbz-O4-cyclohexyl-L-aspartic acid.
There is no available research detailing the use of molecular mechanics or molecular dynamics simulations to explore the conformational landscapes of this compound.
Specific investigations into the intramolecular interactions and hydrogen bonding networks of this compound have not been reported in the scientific literature.
Modeling of Reaction Mechanisms and Transition States for Synthetic Optimization
No studies were found that model the reaction mechanisms or transition states involving this compound for the purpose of synthetic optimization.
In Silico Prediction of Molecular Recognition and Binding Motifs in Peptidomimetic Design
The design of peptidomimetics, compounds that mimic the structure and function of peptides, is a sophisticated strategy in medicinal chemistry to develop therapeutic agents with improved stability and bioavailability. Computational chemistry provides powerful tools for the in silico prediction of how peptidomimetics like this compound might engage in molecular recognition with biological targets. nih.gov These predictions are crucial for understanding the potential pharmacological activity and for guiding the synthesis of more potent and selective molecules.
The structure of this compound features several key functional groups that can participate in various non-covalent interactions, which are fundamental to molecular recognition. These include the carboxyl group, the carbamate (B1207046) group of the Cbz (carbobenzyloxy) protecting group, and the cyclohexyl ester. Molecular modeling and docking simulations can be employed to explore the conformational landscape of the molecule and to predict its preferred binding modes within a protein's active site.
The process of predicting binding motifs typically involves the following steps:
Target Identification : Identifying a protein target for which the peptidomimetic is being designed.
Docking Simulations : Using computational algorithms to place the molecule into the binding site of the target in various orientations and conformations.
Scoring and Analysis : Evaluating the predicted binding poses based on scoring functions that estimate the binding free energy. The interactions between the ligand and the protein are then analyzed to identify key binding motifs.
These computational approaches allow for the rational design of peptidomimetics by providing insights into the structure-activity relationships before the need for extensive synthetic work. nih.gov
Table 1: Predicted Molecular Recognition and Binding Motifs for this compound
| Structural Moiety | Potential Interaction Type | Potential Interacting Partner in a Bioreceptor |
| Free α-carboxyl group | Hydrogen bonding, Ionic interactions | Basic amino acid residues (e.g., Lysine (B10760008), Arginine), metal ions |
| N-H of the carbamate | Hydrogen bonding | Carbonyl oxygen of peptide backbone, acidic amino acid residues |
| Carbonyl of the carbamate | Hydrogen bonding | N-H of peptide backbone, basic amino acid residues |
| Benzyl (B1604629) group of Cbz | π-π stacking, Hydrophobic interactions | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |
| Cyclohexyl ester group | Hydrophobic interactions | Hydrophobic pockets lined with aliphatic amino acid residues (e.g., Leucine, Isoleucine, Valine) |
Chemoinformatics and Database Mining for Related Aspartic Acid Derivatives and Analogs
Chemoinformatics combines chemistry, computer science, and information science to analyze and organize chemical data. whiterose.ac.uk This field is instrumental in mining vast chemical databases to identify molecules with specific structural features or predicted properties. For this compound, chemoinformatics approaches can be used to find structurally related analogs and derivatives that may have been synthesized or tested for biological activity.
Database mining for compounds related to this compound typically involves several search strategies:
Substructure Searching : This method searches for all molecules in a database that contain a specific chemical substructure. For example, one could search for all compounds containing the N-Cbz-L-aspartic acid core.
Pharmacophore Searching : If a specific binding hypothesis exists, a pharmacophore model can be created to search for molecules that have the same spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).
Public and commercial chemical databases such as ChEMBL, PubChem, and SciFinder are valuable resources for such mining activities. acs.org By analyzing the data retrieved from these databases, researchers can gain insights into the chemical space around this compound, including synthetic accessibility and known biological activities of related compounds. This information can guide the design of new analogs with improved properties. The use of machine learning and data mining techniques can further enhance the efficiency of identifying promising candidates from large chemical libraries. mdpi.comresearchgate.net
Table 2: Chemoinformatics Tools and Databases for Aspartic Acid Derivative Research
| Tool/Database | Application in Aspartic Acid Derivative Research |
| Databases | |
| PubChem | A public repository of chemical information, useful for finding structural data, properties, and links to literature for known aspartic acid derivatives. |
| ChEMBL | A database of bioactive molecules with drug-like properties, which can be mined for aspartic acid analogs with known biological activities. acs.org |
| ZINC | A free database of commercially available compounds for virtual screening, which can be used to find purchasable analogs of this compound. |
| Search Methods | |
| Substructure Search | To identify all compounds in a database containing the L-aspartic acid backbone with various protecting groups and esters. |
| Tanimoto Similarity | A common metric for similarity searching to find molecules with a similar overall 2D structure to this compound. |
| 3D Pharmacophore | To search for molecules that spatially align with a hypothesized binding mode of this compound. |
Emerging Research Frontiers and Synthetic Opportunities for N Cbz O4 Cyclohexyl L Aspartic Acid
Development of Sustainable and Green Synthetic Protocols for Modified Amino Acids
The chemical industry is increasingly focusing on developing environmentally friendly and sustainable synthetic methods. rsc.org This is particularly relevant for the synthesis of modified amino acids, which often involves the use of protecting groups and hazardous reagents. acs.org Traditional methods for amino acid synthesis can suffer from issues like the use of toxic cyanides and high energy consumption. rsc.orgrsc.org
Current research in green chemistry aims to address these challenges by exploring alternative feedstocks and reaction conditions. rsc.orgpnas.org One promising approach is the use of biomass, an abundant and renewable resource, as a starting material for amino acid synthesis through chemocatalytic methods. rsc.orgrsc.org Additionally, the development of catalytic systems that operate in environmentally benign solvents, such as water, is a key area of investigation. pnas.org For instance, researchers have developed a method for producing L-methionine that avoids the use of toxic hydrogen cyanide by utilizing enzymes and carbon dioxide. thechemicalengineer.com
The principles of green chemistry are also being applied to the use of protecting groups in peptide synthesis. The ideal protecting group strategy would minimize the number of protection and deprotection steps, thereby improving step- and atom-economy. acs.org Recent advancements include the development of a one-pot synthesis of β-C-glucosidic ketones in water, eliminating the need for protecting groups. pnas.org
Integration into Automated and High-Throughput Synthesis Platforms for Chemical Libraries
The synthesis of large and diverse chemical libraries is a cornerstone of modern drug discovery and materials science. americanpeptidesociety.org Automated and high-throughput synthesis platforms have revolutionized this process, enabling the rapid production of thousands of compounds for screening. efficient-robotics.comspringernature.com N-Cbz-O4-cyclohexyl-L-aspartic acid and other modified amino acids are valuable components in the construction of these libraries, particularly for peptide and peptidomimetic synthesis. efficient-robotics.com
Solid-phase peptide synthesis (SPPS) is a widely used technique for the automated synthesis of peptides. nih.govnih.gov Advances in SPPS technology, including the use of microwave-assisted synthesis and automated resin handling systems, have significantly increased the speed and efficiency of peptide library generation. cem.com These platforms can synthesize up to 24 peptides consecutively, with total synthesis times for a set of 20 neoantigen peptides being around 24 hours. cem.com
The integration of modified amino acids like this compound into these automated workflows allows for the creation of peptides with novel properties and functions. efficient-robotics.com These libraries can be screened for a variety of biological activities, including enzyme inhibition and receptor binding. americanpeptidesociety.org
| Synthesis Platform | Throughput | Key Features |
| Automated Microwave-Assisted SPPS | High (up to 24 peptides consecutively) | Reduced synthesis time, automated resin transfer. cem.com |
| SPOT Synthesis | High | Reagents are spotted on paper supports. nih.gov |
| "Amidator" Flow-Based Synthesis | Rapid (proteins >100 amino acids in hours) | Enables incorporation of non-natural amino acids. drugtargetreview.com |
Exploration as a Key Building Block for Complex Macrocyclic and Constrained Structures
Macrocycles and constrained peptides are of significant interest in medicinal chemistry due to their enhanced metabolic stability and target-binding affinity compared to their linear counterparts. nih.govjst.go.jp this compound can serve as a crucial building block in the synthesis of these complex architectures. The protected side chain allows for selective deprotection and subsequent intramolecular cyclization reactions.
Several strategies exist for creating constrained peptides, including the use of lactam bridges, disulfide bonds, and the incorporation of conformationally restricted amino acids. nih.govnih.gov For instance, intramolecular amide bond formation between the side chains of lysine (B10760008) and aspartate or glutamate (B1630785) is a common method for creating stapled peptides. nih.gov The N-Cbz and cyclohexyl protecting groups on our target molecule provide the necessary orthogonality to achieve such selective transformations.
Recent research has also explored novel cyclization methods, such as the spontaneous cyclization of peptides containing an N-terminal cysteine and the unnatural amino acid 3-(2-cyano-4-pyridyl)alanine in aqueous solution. nih.gov These innovative approaches expand the toolbox for constructing complex and biologically active macrocyclic peptides.
Advances in Catalyst Design for Efficient and Selective Derivatization Reactions
The selective functionalization of amino acids and peptides is essential for creating molecules with tailored properties. nih.gov Advances in catalyst design are providing new tools for achieving high efficiency and selectivity in these derivatization reactions. chemscene.com
Photoredox catalysis has emerged as a powerful strategy for modifying amino acids under mild and biocompatible conditions. nih.govrsc.org This technique utilizes visible light to initiate a variety of chemical transformations, enabling the modification of nearly all canonical amino acids. rsc.org However, challenges remain, such as the poor solubility of some metal-based photocatalysts in aqueous media. nih.gov
Small-molecule iron catalysts have also been developed for the oxidative diversification of amino acids and peptides. nih.gov These catalysts can selectively oxidize aliphatic C-H bonds, allowing for the introduction of new functional groups. nih.gov Furthermore, the development of catalysts that can operate in green solvents and with reduced reagent stoichiometry is a major goal in sustainable chemistry. acs.org
| Catalytic Approach | Key Features |
| Photoredox Catalysis | Mild, biocompatible conditions; modifies a wide range of amino acids. nih.govrsc.org |
| Small-Molecule Iron Catalysis | Selective C-H bond oxidation for functionalization. nih.gov |
| Biomimetic Organocatalysis | Reduces reagent waste; can operate in green solvents. acs.org |
Potential for Engineering Novel Chemical Properties in Bio-Inspired Molecules and Materials
The incorporation of non-canonical amino acids (ncAAs), such as this compound, into proteins and other biomolecules offers a powerful strategy for engineering novel chemical properties. acs.orgacs.org This approach, often referred to as genetic code expansion, allows for the site-specific introduction of ncAAs with unique functionalities. nih.gov
By replacing canonical amino acids with ncAAs, researchers can create proteins with enhanced stability, altered catalytic activity, or the ability to participate in bioorthogonal reactions. acs.orgrsc.org For example, the incorporation of fluorinated amino acids can improve the thermal and chemical stability of proteins. youtube.com
The ability to engineer proteins at the molecular level has significant implications for the development of new therapeutics, biomaterials, and research tools. youtube.com For instance, engineered proteins can be designed to encapsulate and deliver drugs, or to self-assemble into novel nanomaterials. youtube.com The versatility of ncAAs like this compound makes them valuable tools in this exciting and rapidly evolving field.
Q & A
Q. Table 1: Comparative Synthesis Routes for Analogous Compounds
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Esterification + Cbz | HCl/DCM | 85–90 | ≥97 | |
| Boc Protection Route | DCC (Dicyclohexylcarbodiimide)/DMF | 95–98 | ≥98.5 |
Basic: How is this compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) :
- Mass Spectrometry (MS) :
Advanced: How can researchers resolve contradictions in reported yields or purity for this compound?
Methodological Answer:
Discrepancies often arise from:
Reaction Conditions : Temperature fluctuations during esterification (e.g., 0°C vs. room temperature) impact cyclohexyl group incorporation .
Analytical Variability : HPLC column selection (C18 vs. phenyl-hexyl) affects retention times and purity assessments .
Troubleshooting Steps :
- Cross-Validate Methods : Compare NMR integration ratios with titration data to identify impurities .
- Optimize Solvent Systems : Use polar aprotic solvents (e.g., DMF) for better solubility during purification .
Advanced: What role does the cyclohexyl ester moiety play in peptide synthesis applications?
Methodological Answer:
The cyclohexyl ester:
Steric Protection : Shields the β-carboxyl group during peptide coupling, minimizing side reactions .
Solubility Modulation : Enhances solubility in organic phases (e.g., dichloromethane) for solid-phase synthesis .
Case Study :
- In Boc-protected analogs, cyclohexyl esters improve coupling efficiency by 20% compared to benzyl esters under microwave-assisted conditions .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Hydrolysis of the ester group occurs at pH >8.0. Store at 0–6°C in airtight containers under nitrogen .
- Solubility : Soluble in DMF, DMSO, and THF; sparingly soluble in water (<1 mg/mL) .
Advanced: How can researchers optimize the compound’s use in stereoselective peptide couplings?
Methodological Answer:
Coupling Agents : Use HATU or PyBOP instead of DCC to reduce racemization .
Monitoring : Real-time FTIR tracks amide bond formation (disappearance of C=O stretch at 1740 cm⁻¹) .
Chiral HPLC : Confirm enantiomeric excess (>99%) using chiral columns (e.g., Chirobiotic T) .
Basic: What analytical techniques are critical for detecting degradation products?
Methodological Answer:
- High-Resolution MS (HRMS) : Identifies hydrolyzed products (e.g., free aspartic acid at m/z 133.03) .
- Thin-Layer Chromatography (TLC) : Spot elongation on silica plates indicates ester hydrolysis (Rf shift from 0.7 to 0.3 in ethyl acetate) .
Advanced: How does the Cbz group influence the compound’s reactivity in orthogonal protection strategies?
Methodological Answer:
- Orthogonality : The Cbz group is stable under acidic conditions (e.g., TFA) but cleaved via hydrogenolysis (H₂/Pd-C), enabling sequential deprotection in multi-step syntheses .
- Limitation : Cbz is incompatible with catalytic hydrogenation steps in the presence of benzyl or allyl groups .
Basic: What are the key differences between N-Cbz and N-Boc derivatives in aspartic acid chemistry?
Methodological Answer:
Advanced: How can computational modeling predict the compound’s behavior in enzymatic systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
